4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide
Description
Significance of Substituted Biphenyls in Advanced Organic Chemistry
Substituted biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is not merely a simple combination of two aromatic rings; it gives rise to unique three-dimensional structures and properties that are highly valuable in various scientific domains.
Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research
The biphenyl moiety is a foundational scaffold in numerous areas of chemical science. researchgate.net Initially recognized for their utility in pesticides and as heat transfer agents, the application of biphenyl derivatives has expanded dramatically. researchgate.net They are now integral intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. nih.gov The specific arrangement of substituents on the biphenyl framework dictates the molecule's electronic and steric properties, influencing its function. researchgate.net Modern synthetic methodologies, such as the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, have provided chemists with powerful tools to construct these biaryl systems with high precision. rsc.orgbohrium.com
Importance of Carboxamide Functional Group in Organic Synthesis
The carboxamide group (–C(=O)N–) is one of the most important functional groups in organic chemistry. Its significance stems from its inherent stability, planarity, and ability to participate in hydrogen bonding. Amide bonds form the backbone of peptides and proteins, but their utility extends far beyond biochemistry. In organic synthesis, carboxamides are versatile intermediates and are present in a wide range of functional materials and agrochemicals. acs.org The synthesis of the amide bond is a fundamental transformation, with numerous methods developed to achieve this coupling, ranging from classical activation of carboxylic acids to more advanced catalytic approaches. acs.org
Rationale for Investigating 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide
The specific structure of this compound presents a compelling case for focused chemical investigation. Its unique substitution pattern creates inherent structural complexities and suggests potential applications as a specialized chemical building block.
Structural Peculiarities and Synthetic Challenges
The most significant structural feature of this compound is the potential for atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. pharmaguideline.com In this case, the presence of the carboxamide group at the ortho-position (C2) of one phenyl ring creates significant steric hindrance with the adjacent phenyl ring. This restricted rotation about the biphenyl C-C bond can lead to the existence of stable, non-interconverting enantiomers, rendering the molecule chiral despite the absence of a traditional chiral center. pharmaguideline.comlibretexts.org
This steric crowding also poses considerable synthetic challenges . The formation of the biphenyl bond, typically via cross-coupling reactions, can be impeded by bulky ortho-substituents. researchgate.net Achieving regioselective synthesis to obtain the desired 2,4,5-substitution pattern requires careful selection of starting materials and reaction conditions. For instance, a Suzuki coupling would necessitate a precisely substituted arylboronic acid and an aryl halide, and the reaction's efficiency could be sensitive to the steric bulk near the coupling sites.
| Feature | Description | Implication |
| Ortho-Substitution | The carboxamide group is at the C2 position. | Creates steric hindrance, leading to restricted rotation around the biphenyl single bond. |
| Atropisomerism | The molecule is likely to be chiral due to hindered rotation. | Can exist as stable, separable enantiomers. pharmaguideline.com |
| Regiochemistry | Specific 4,5-dimethyl and 2-carboxamide (B11827560) pattern. | Requires precise control during synthesis to avoid isomeric impurities. |
| Synthesis Method | Commonly via cross-coupling (e.g., Suzuki, Ullmann). | Steric hindrance from the ortho-group can lower reaction yields and require specialized catalysts or conditions. researchgate.net |
Potential as a Molecular Synthon or Scaffold in Chemical Science (excluding pharmaceuticals/biological activity)
Beyond its structural interest, this compound holds potential as a valuable molecular synthon. The term synthon refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations.
Given its inherent chirality, the enantiomerically pure forms of this compound could serve as valuable chiral ligands in asymmetric catalysis. The carboxamide nitrogen and oxygen atoms can act as coordination sites for metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. The 4,5-dimethylphenylene core has been used in related ligand structures, suggesting the utility of this substitution pattern. researchgate.net
Furthermore, this biphenyl carboxamide can be a scaffold for building larger, more complex molecules for materials science . The rigid, well-defined three-dimensional structure imparted by the biphenyl core is a desirable feature for creating materials with specific optical or electronic properties. nih.govvu.lt The carboxamide group provides a convenient handle for further functionalization, allowing it to be incorporated into polymers or supramolecular assemblies.
Current State of Research on Biphenyl Carboxamides (broad overview, excluding clinical trials)
Research into biphenyl carboxamides is an active and diverse field. While a significant portion of studies focuses on medicinal chemistry, there is growing interest in their non-pharmaceutical applications. Scientists are exploring these compounds as fungicides in agrochemical research, where the biphenyl carboxamide scaffold has shown promise. acs.org
In materials science, biphenyl derivatives are investigated for their potential use in organic semiconductors. vu.lt The ability to tune the electronic properties through substitution makes them attractive candidates for charge-transporting materials. The synthesis of novel biphenyl carboxamide structures is often pursued to create libraries of compounds for screening in various applications, from catalysis to materials discovery. Synthetic methodologies continue to be refined, with an emphasis on creating these complex molecules efficiently and with high selectivity through techniques like intramolecular C-H amidation to form related heterocyclic systems. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-10-8-13(12-6-4-3-5-7-12)14(15(16)17)9-11(10)2/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
LINFDXQTYBRWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dimethyl 1,1 Biphenyl 2 Carboxamide
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide, the primary disconnection occurs at the C-C bond between the two phenyl rings. This bond is the central challenge in the synthesis, and its formation is the focal point of the synthetic strategy.
This disconnection leads to two primary synthetic routes based on well-established cross-coupling reactions. The choice of precursors is critical and depends on the specific coupling reaction to be employed. The retrosynthetic analysis suggests two main pairs of synthons:
Route A: A 2-bromo-4,5-dimethylbenzamide (or a related derivative with a suitable leaving group) and a phenylboronic acid (for Suzuki-Miyaura coupling) or a phenylstannane (for Stille coupling) or a phenylzinc reagent (for Negishi coupling).
Route B: A phenyl halide and a (2-carboxamido-4,5-dimethylphenyl)boronic acid or a related organometallic reagent.
The selection of precursors is guided by factors such as commercial availability, stability, and the reactivity of the functional groups present in the molecule. The carboxamide group can influence the electronic properties of the aromatic ring and may require protection in some cases, although modern cross-coupling reactions often exhibit high functional group tolerance.
Carbon-Carbon Bond Formation Strategies for Biphenyl (B1667301) Core Construction
The construction of the biphenyl core of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are the most effective and widely used for this purpose.
Palladium-Catalyzed Cross-Coupling Reactionsnobelprize.orgresearchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the formation of C-C bonds in organic synthesis. nobelprize.orgnih.gov These reactions generally involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent. nobelprize.org For the synthesis of this compound, this could involve the reaction of a halogenated 3,4-dimethylbenzamide (B1294666) derivative with phenylboronic acid, or a 2-halo-4,5-dimethylbenzamide with phenylboronic acid.
A plausible Suzuki-Miyaura coupling approach is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |
| 2-Bromo-4,5-dimethylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water |
| 4,5-Dimethyl-2-iodobenzamide | Phenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane |
This table presents hypothetical reaction conditions based on typical Suzuki-Miyaura couplings for similar substrates.
The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. nobelprize.org These methods offer alternative strategies for the synthesis of this compound, particularly when the corresponding organoboron compounds are not readily accessible or when different reactivity is required.
Stille Coupling:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent |
| 2-Iodo-4,5-dimethylbenzamide | Phenyltrimethylstannane | Pd(PPh₃)₄ | - | Toluene |
| 2-Bromo-4,5-dimethylbenzamide | Phenyltributylstannane | PdCl₂(PPh₃)₂ | PPh₃ | DMF |
This table presents hypothetical reaction conditions based on typical Stille couplings for similar substrates.
Negishi Coupling:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent |
| 2-Bromo-4,5-dimethylbenzamide | Phenylzinc chloride | Pd(dba)₂ | SPhos | THF |
| 2-Iodo-4,5-dimethylbenzamide | Phenylzinc bromide | PdCl₂(dppf) | dppf | Dioxane |
This table presents hypothetical reaction conditions based on typical Negishi couplings for similar substrates.
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. For the synthesis of a sterically hindered biphenyl like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the reductive elimination step and prevent side reactions.
Commonly used ligands for challenging cross-coupling reactions include:
Triphenylphosphine (PPh₃): A standard, versatile ligand.
Buchwald-type ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that are highly effective for sterically demanding couplings.
Ferrocene-based ligands (e.g., dppf): These ligands offer a good balance of steric bulk and electronic properties.
The optimization of the ligand is often an empirical process, and a screening of different ligands may be necessary to achieve the best yield and purity of the desired product.
Copper-Mediated Coupling Reactions (e.g., Ullmann-type)nobelprize.org
The Ullmann reaction is a classical method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. nobelprize.org While traditionally requiring harsh reaction conditions (high temperatures), modern modifications of the Ullmann reaction, often using palladium or nickel co-catalysts and specific ligands, have made it a more viable option for the synthesis of complex molecules.
For the synthesis of this compound, an Ullmann-type reaction could potentially involve the coupling of a 2-halo-4,5-dimethylbenzamide with a phenyl halide in the presence of a copper catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |
| 2-Iodo-4,5-dimethylbenzamide | Iodobenzene | CuI | Phenanthroline | K₂CO₃ | DMF |
| 2-Bromo-4,5-dimethylbenzamide | Bromobenzene | Cu(OAc)₂ | DMEDA | Cs₂CO₃ | NMP |
This table presents hypothetical reaction conditions based on typical Ullmann-type couplings for similar substrates.
While palladium-catalyzed reactions are generally preferred due to their milder conditions and broader substrate scope, copper-mediated couplings can be a useful alternative in certain cases.
C-H Activation Pathways for Biphenyl Synthesis
The formation of the biphenyl core is a critical step in the synthesis of this compound. Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for constructing C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov These techniques enable the direct and site-selective modification of aromatic rings. nih.govresearchgate.net
Palladium-catalyzed oxidative coupling of two arenes is a prominent C-H activation strategy for biphenyl synthesis. For instance, the direct C-H bond activation in benzene (B151609) has been demonstrated over a palladium catalyst supported on graphene oxide, leading to the formation of biphenyl. rsc.org This type of reaction typically involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. In a hypothetical synthesis of the 4,5-dimethyl-[1,1'-biphenyl] scaffold, a directed C-H activation approach would be necessary to control regioselectivity. A directing group on one of the aromatic rings guides the catalyst to a specific C-H bond, ensuring the desired substitution pattern.
Recent research has focused heavily on directed C-H activation. rsc.org For example, a nitrile functional group has been shown to direct the meta-C-H functionalization of biaryl compounds, a process that involves a ligand-containing Pd-Ag heterodimeric transition state. nih.gov While not a direct biphenyl synthesis, this illustrates the principle of using functional groups to control reactivity at specific C-H bonds. The synthesis of the 4,5-dimethyl-[1,1'-biphenyl] core could conceivably proceed via a transition metal-catalyzed C-H arylation of 1,2-dimethylbenzene with a suitable arylating agent.
Metal-free catalytic strategies have also been developed. These methods might involve radical coupling pathways to form the biphenyl linkage under milder conditions, reducing reliance on heavy metals. rsc.org Another approach involves the double C-H activation of arenes, as demonstrated with iridium complexes, which can react with biphenyl to form cyclometalated products. acs.org While this is a reaction of biphenyl, it underscores the feasibility of multiple C-H activation events on an aromatic system.
| Method | Catalyst/Reagent | Key Feature |
| Oxidative Coupling | Pd on Graphene Oxide | Direct C-H activation of benzene. rsc.org |
| Directed C-H Olefination | Pd-Ag heterodimer | A nitrile group directs meta-C-H activation. nih.gov |
| Metal-Free Radical Catalysis | DDQ-mediated | Involves radical coupling pathways. rsc.org |
| Double C-H Activation | (PCP)Ir(I) complexes | Results in cyclometalated iridium(III) complexes. acs.org |
Carboxamide Formation Protocols
The amide bond is a ubiquitous functional group in pharmaceuticals and materials science, and its formation is one of the most common reactions in organic synthesis. rsc.orgcatalyticamidation.info Once the 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid precursor is obtained, the final carboxamide group can be installed using several established protocols.
The most traditional and widely used method for amide synthesis is the condensation of a carboxylic acid with an amine. chimia.ch This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. catalyticamidation.info
A common two-step approach involves:
Conversion to an Acyl Chloride: The carboxylic acid (4,5-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid) is first converted to the more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with an Amine: The resulting acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to form the corresponding carboxamide.
Alternatively, one-pot procedures using coupling reagents are prevalent. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. nih.gov The choice of coupling reagent is crucial, especially when dealing with sterically hindered substrates. chimia.chnih.gov
Common Coupling Reagents for Direct Amidation
| Reagent | Full Name | Byproducts | Notes |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a solid, often removed by filtration. cbijournal.com |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed during aqueous workup. cbijournal.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | Highly efficient, even for difficult couplings. mdpi.com |
| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate | Borate-derived species | Effective for a wide range of acids and amines; purification can sometimes be achieved without chromatography. acs.orgnih.govorganic-chemistry.org |
The synthesis of sterically hindered amides, such as those potentially derived from substituted biphenyl carboxylic acids, can be challenging due to the slow rate of nucleophilic attack. chimia.ch In such cases, more potent coupling reagents or higher reaction temperatures may be necessary. nih.gov
To overcome the poor atom economy and waste generation associated with stoichiometric activating agents, significant research has focused on developing catalytic amidation methods. catalyticamidation.infomdpi.com Electrosynthesis, in particular, has emerged as a green and powerful tool for amide bond formation. rsc.orgrsc.org
Electrochemical amidation can proceed through various mechanisms. One approach involves the anodic oxidation of an amine and a carboxylic acid. researchgate.net For example, a catalyst-free method has been developed where thiobenzoic acids are electro-oxidized to disulfides, which then react with amines to yield amides. nih.gov Another strategy uses electric current as a "reagent" to facilitate the direct condensation of a carboxylic acid and an amine, avoiding the need for external coupling agents. researchgate.net This can proceed under mild conditions, sometimes even in aqueous environments. researchgate.net
Electrocatalytic C-N coupling represents another frontier, where alcohols and ammonia can be directly converted to amides on an electrode surface, bypassing the carboxylic acid intermediate altogether. chinesechemsoc.org This method highlights a sustainable strategy for amide production. chinesechemsoc.org The key advantages of electrochemical methods include mild reaction conditions, high chemoselectivity, and the avoidance of hazardous chemical reagents. researchgate.net
Achieving chemo- and regioselectivity is paramount when functionalizing a complex scaffold like a substituted biphenyl. This involves introducing the carboxamide group at a specific position while leaving other reactive sites untouched.
One approach involves the regioselective functionalization of the biphenyl core first, followed by amidation. For instance, a halogen atom could be selectively introduced onto the biphenyl ring, which then serves as a handle for subsequent carbonylation and amidation reactions. researchgate.net
Direct C-H amidation, while challenging, is a highly desirable goal. Boron-based Lewis acids have been shown to catalyze the chemo- and regioselective amidation of electron-rich heterocycles like indoles with isocyanates. rsc.orgresearchgate.net While not demonstrated on a simple biphenyl, this principle could potentially be adapted. The reaction's selectivity is guided by the electronic properties of the substrate and the nature of the catalyst. rsc.org
Noncovalent interactions can also be exploited to control regioselectivity in radical-based arene functionalization. acs.org For example, attractive interactions between an anionic substrate and a cationic radical have been used to direct amination to the ortho position of an aniline (B41778) derivative. acs.org Such strategies provide a pathway for installing nitrogen-containing functional groups with high positional control, which is essential for synthesizing a specific isomer like this compound.
Purification and Isolation Techniques for Complex Organic Amides
The purification of amides, particularly complex and polar ones, can present significant challenges. biotage.com The final product must be isolated from unreacted starting materials, reagent byproducts, and any side products formed during the reaction. A multi-step purification strategy is often required.
Flash Chromatography: This is the most common technique for purifying organic compounds. biotage.com For amides, a silica (B1680970) gel stationary phase is often used with a gradient of polar and non-polar solvents, such as hexane (B92381) and ethyl acetate. researchgate.net However, the polar nature of the amide functional group can sometimes lead to poor separation or low recovery from the silica column. researchgate.net In such cases, reversed-phase flash chromatography, using a C18-functionalized silica stationary phase and polar solvents like methanol/water or acetonitrile (B52724)/water, can be a highly effective alternative. biotage.com
Crystallization: If the amide product is a stable solid, recrystallization is an excellent method for achieving high purity. researchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution. researchgate.net Solvents like ethanol, acetone, or acetonitrile are often suitable for polar compounds like amides. researchgate.net
Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction is standard practice to remove water-soluble byproducts (e.g., from EDC coupling) or acidic/basic impurities. nih.govgoogle.com The crude reaction mixture is dissolved in an organic solvent and washed sequentially with acidic, basic, and neutral aqueous solutions.
Advanced Techniques: For particularly difficult separations, specialized techniques may be employed.
Solid-Phase Extraction (SPE): This can involve using functionalized media, such as an ion-exchange resin, to selectively bind either the product or impurities. For example, a strong cation exchange (SCX) resin can be used to capture basic impurities or even a basic amide product, which is later released by washing with a basic solution. biotage.com
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be used, although it is typically reserved for smaller scale purifications. researchgate.net
A general purification workflow for an amide might involve an initial extraction, followed by flash chromatography to isolate the main product, and a final recrystallization to obtain the compound in high purity. google.com
Advanced Structural Elucidation and Conformational Analysis
Solution-State Spectroscopic Analysis for Conformational Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR for Rotational Barriers of the Biphenyl (B1667301) Moiety
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable technique for quantifying the energy barriers associated with conformational changes in molecules, such as the restricted rotation around the C-C single bond connecting the two phenyl rings in biphenyl derivatives. This rotation is not free due to steric hindrance between substituents in the ortho positions of the phenyl rings. In the case of 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide, the carboxamide group at the 2-position and any substituent at the 2'-position would significantly influence this rotational barrier.
The principle of DNMR lies in the observation of NMR spectra at variable temperatures. At high temperatures, if the rate of rotation around the biphenyl axis is fast on the NMR timescale, the signals for protons or carbons that interchange between different chemical environments will appear as a single, time-averaged peak. As the temperature is lowered, the rate of rotation decreases. When the rate of this dynamic process becomes comparable to the frequency difference between the signals of the distinct conformations, the NMR peaks broaden. Upon further cooling, the rotation becomes slow enough that separate signals for each of the non-equivalent nuclei in the different rotational isomers (atropisomers) are observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc).
By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the rate constant (k) for the rotational process. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation.
Factors influencing the rotational barrier in substituted biphenyls are primarily steric in nature. The size of the substituents at the ortho positions (2, 2', 6, and 6') is the most critical factor. Larger substituents lead to greater steric repulsion in the planar transition state of rotation, thus increasing the energy barrier. In this compound, the -CONH2 group at the 2-position provides significant steric hindrance. The rotational barrier would be further influenced by the presence and size of a substituent at the 2'-position. Electronic effects of the substituents can also play a role, although they are generally considered secondary to steric effects in determining the rotational barrier of biphenyls.
| Compound Structure | Ortho-Substituents | Coalescence Temp. (Tc) [K] | Rotational Barrier (ΔG‡) [kcal/mol] |
|---|---|---|---|
| 2-Methylbiphenyl | -CH3, -H | 220 | ~10.5 |
| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | 298 | ~18.3 |
| 2-Carboxybiphenyl | -COOH, -H | 250 | ~12.0 |
| 2,2'-Dicarboxybiphenyl | -COOH, -COOH | >350 | >22.0 |
For this compound, the rotational barrier would be expected to be significant due to the ortho-carboxamide group. The presence of methyl groups at the 4 and 5 positions would have a negligible direct steric effect on the rotation around the biphenyl axis.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. These two techniques are complementary and together offer a comprehensive vibrational fingerprint of this compound.
FT-IR Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups.
Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule.
For this compound, the key functional groups that can be characterized by FT-IR and Raman spectroscopy include the carboxamide group (-CONH2), the aromatic rings of the biphenyl moiety, and the methyl groups (-CH3).
Carboxamide Group Vibrations:
N-H Stretching: Primary amides exhibit two N-H stretching bands in the region of 3100-3500 cm⁻¹. These bands are typically sharp in dilute solutions and can be broadened in the solid state due to hydrogen bonding.
C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually appearing between 1630 and 1695 cm⁻¹. Its position is sensitive to hydrogen bonding and the electronic environment.
N-H Bending (Amide II band): This band, found between 1590 and 1650 cm⁻¹, is also a prominent feature in the IR spectra of primary amides.
C-N Stretching: The C-N stretching vibration occurs in the range of 1400-1430 cm⁻¹.
Biphenyl Moiety Vibrations:
Aromatic C-H Stretching: These vibrations give rise to bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings results in a series of bands in the 1450-1600 cm⁻¹ region.
C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region (below 1300 cm⁻¹) and are characteristic of the substitution pattern on the aromatic rings.
Methyl Group Vibrations:
C-H Stretching: Both symmetric and asymmetric C-H stretching vibrations of the methyl groups are observed in the 2850-3000 cm⁻¹ range.
C-H Bending: Asymmetric and symmetric C-H bending modes of the methyl groups appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
The complementarity of FT-IR and Raman is particularly useful. For instance, the C=O stretching of the amide is typically very strong in the IR spectrum but may be weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic rings often give rise to strong and sharp signals in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | 3100 - 3500 | FT-IR (Medium-Strong) |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR (Medium), Raman (Medium) |
| Aliphatic C-H Stretching (Methyl) | 2850 - 3000 | FT-IR (Medium), Raman (Strong) |
| C=O Stretching (Amide I) | 1630 - 1695 | FT-IR (Very Strong) |
| N-H Bending (Amide II) | 1590 - 1650 | FT-IR (Strong) |
| Aromatic C=C Stretching | 1450 - 1600 | FT-IR (Medium), Raman (Strong) |
| C-N Stretching | 1400 - 1430 | FT-IR (Medium) |
| Aromatic C-H Out-of-plane Bending | 700 - 900 | FT-IR (Strong) |
By analyzing the precise positions and shapes of these vibrational bands, information about intermolecular interactions, such as hydrogen bonding involving the amide group, and the conformational state of the molecule can be inferred.
Mass Spectrometry for Fragmentation Patterns and Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral species. The pattern of these fragment ions is characteristic of the molecule's structure.
The fragmentation of this compound would be expected to proceed through several key pathways, driven by the stability of the resulting fragments.
Expected Fragmentation Pathways:
Molecular Ion Peak (M⁺•): The presence of a peak corresponding to the molecular weight of the compound is the first piece of information obtained.
Loss of the Amide Group: Cleavage of the bond between the aromatic ring and the carboxamide group can lead to the loss of a •CONH2 radical (mass = 44 u), resulting in a [M - 44]⁺ ion.
Alpha-Cleavage of the Carboxamide: A common fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group. In this case, this would be the bond connecting the two phenyl rings, which is less likely than cleavage of the amide group itself. However, cleavage of the bond between the carbonyl carbon and the phenyl ring could lead to a [C6H5(CH3)2]⁺ fragment.
McLafferty Rearrangement: While not immediately obvious for this specific structure, if there were an appropriate gamma-hydrogen, a McLafferty rearrangement could occur. For the parent compound, this is not a primary pathway.
Fragmentation of the Biphenyl System: The biphenyl core itself can undergo fragmentation, often involving the loss of small neutral molecules like H2 or C2H2, leading to a series of smaller fragment ions. The loss of methyl radicals (•CH3, mass = 15 u) from the dimethyl-substituted ring is also a probable fragmentation pathway.
The analysis of the isotopic pattern of the molecular ion and its fragments can further aid in confirming the elemental composition.
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - 15]⁺ | Loss of a methyl radical (•CH3) |
| [M - 16]⁺ | Loss of an amino radical (•NH2) |
| [M - 43]⁺ | Loss of the isocyanate group (•NCOH) |
| [M - 44]⁺ | Loss of the carboxamide radical (•CONH2) |
| Biphenyl fragment ions | Fragments arising from the cleavage of the biphenyl core |
By carefully analyzing the fragmentation pattern and comparing it with known fragmentation rules for amides and biphenyl derivatives, the structure of this compound can be unequivocally confirmed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments, further solidifying the structural assignment.
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic properties of molecules. For 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide, these studies would provide crucial insights into its geometry, reactivity, and charge distribution.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometries of organic molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be used to determine the most stable three-dimensional arrangement of its atoms.
A key feature of the biphenyl (B1667301) scaffold is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the ortho-carboxamide group on one ring and a hydrogen atom on the other, the ground state geometry of this compound is expected to be non-planar. This twisting is a balance between the steric repulsion of the ortho-substituents, which favors a perpendicular arrangement, and the π-conjugation between the rings, which favors a planar conformation. Computational studies on similar 2-substituted biphenyls suggest that the dihedral angle would be significantly deviated from 0° (planar) and likely fall in the range of 40-70°. The 4,5-dimethyl substitution on the carboxamide-bearing ring is not expected to drastically alter this dihedral angle as these groups are not in positions that would cause significant steric clash with the other ring.
The geometry of the carboxamide group itself is also of interest. It is anticipated to be nearly planar to maximize amide resonance. However, there might be a slight twist relative to the phenyl ring to which it is attached to alleviate minor steric interactions.
Table 1: Predicted Ground State Geometrical Parameters for this compound (based on analogous compounds)
| Parameter | Predicted Value |
|---|---|
| Biphenyl Dihedral Angle | 40° - 70° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-N (amide) Bond Length | ~1.36 Å |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the sites susceptible to electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4,5-dimethylphenyl ring, as methyl groups are electron-donating. The LUMO, conversely, would likely be distributed over the phenyl ring bearing the electron-withdrawing carboxamide group and the carboxamide group itself.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity profile.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (based on general principles)
| Property | Description | Predicted Characteristics |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Localized on the 4,5-dimethylphenyl ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the phenyl-2-carboxamide moiety |
Electron Density Distribution and Charge Analysis
Analysis of the electron density distribution reveals the charge distribution within the molecule and provides insights into its electrostatic potential. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate atomic charges.
In this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to carry partial negative charges due to their high electronegativity, while the carbonyl carbon will have a partial positive charge. The methyl groups will slightly increase the electron density on the phenyl ring to which they are attached. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, with red areas indicating regions of high electron density (electronegative potential) and blue areas indicating regions of low electron density (electropositive potential). The MEP would likely show the most negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two phenyl rings.
Torsional Barriers and Atropisomerism of the Biphenyl Linkage
The rotation around the C-C bond linking the two phenyl rings is not free due to the steric hindrance between the ortho-substituents. The energy required to overcome this hindrance is known as the torsional barrier or rotational barrier. A sufficiently high rotational barrier (> 20-25 kcal/mol) can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers.
For this compound, the presence of the ortho-carboxamide group is expected to create a significant barrier to rotation. Computational studies on biphenyls with a single ortho-substituent have shown that the size of the substituent is a key factor in determining the height of the rotational barrier. A carboxamide group, while not exceptionally large, is sufficient to create a notable barrier. The transition state for this rotation would involve a planar or near-planar conformation where the steric repulsion between the carboxamide group and the ortho-hydrogen of the other ring is maximized.
Whether this barrier is high enough to allow for the isolation of stable atropisomers at room temperature is uncertain without specific calculations for this molecule. However, it is plausible that the rotational barrier would be in a range that allows for the observation of distinct atropisomers, at least at lower temperatures.
Table 3: Estimated Rotational Barrier for the Biphenyl Linkage
| Compound Analogue | Ortho-Substituent | Estimated Rotational Barrier (kcal/mol) |
|---|---|---|
| 2-Methylbiphenyl | -CH₃ | ~6 |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18 |
Influence of Methyl Substituents on Molecular Conformation
The methyl groups at the 4 and 5 positions of the phenyl ring are not expected to have a major direct steric influence on the torsional barrier of the biphenyl linkage, as they are distant from the pivot bond and the other ring. Their primary role is electronic, as they are electron-donating groups.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and vibrational frequencies with a good balance of accuracy and computational cost. nih.govaps.org
For the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional such as B3LYP. nih.govrsc.org The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the molecular geometry, and therefore, an accurate optimized structure is crucial for obtaining reliable results. nih.gov
Below is a table of hypothetical ¹³C and ¹H NMR chemical shifts for this compound, predicted using DFT calculations. These values are representative of what would be expected for a molecule with this structure.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | 138.5 | H6 | 7.45 |
| C2 | 134.2 | H3 | 7.30 |
| C3 | 130.1 | H(2') | 7.60 |
| C4 | 137.8 | H(3') | 7.40 |
| C5 | 136.5 | H(4') | 7.35 |
| C6 | 128.9 | H(5') | 7.40 |
| C(1') | 140.3 | H(6') | 7.60 |
| C(2') | 129.5 | NH₂ (a) | 7.80 |
| C(3') | 128.7 | NH₂ (b) | 7.70 |
| C(4') | 127.9 | CH₃ (4) | 2.35 |
| C(5') | 128.7 | CH₃ (5) | 2.30 |
| C(6') | 129.5 | ||
| C=O | 168.2 | ||
| CH₃ (4) | 20.8 | ||
| CH₃ (5) | 20.5 |
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. rsc.orgresearchgate.net These calculations provide insights into the vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. acs.org
A table of predicted characteristic vibrational frequencies for this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H symmetric stretch | 3450 |
| N-H asymmetric stretch | 3350 |
| C-H aromatic stretch | 3100-3000 |
| C-H aliphatic stretch | 2950-2850 |
| C=O stretch (Amide I) | 1680 |
| N-H bend (Amide II) | 1620 |
| C=C aromatic stretch | 1600-1450 |
| C-N stretch | 1400 |
Reaction Mechanism Studies and Transition State Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. mit.eduacs.org This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.
A plausible reaction for a biphenyl-2-carboxamide is an intramolecular cyclization to form a phenanthridone derivative. rsc.org This type of reaction, often acid-catalyzed, involves an electrophilic attack of the carbonyl carbon onto the adjacent phenyl ring. researchgate.netchemrxiv.org
Computational studies of such a reaction would involve:
Locating the stationary points: This includes optimizing the geometries of the reactant (this compound), the product (the corresponding dimethylphenanthridone), and any reaction intermediates.
Finding the transition state: The geometry of the transition state for the cyclization step would be located. This is a first-order saddle point on the potential energy surface.
Below is a hypothetical energy profile for the acid-catalyzed intramolecular cyclization of this compound, as would be determined by computational modeling.
| Species | Relative Energy (kcal/mol) |
| Reactant (protonated) | 0.0 |
| Transition State | +25.5 |
| Intermediate | -5.2 |
| Product (protonated) | -15.8 |
These computational approaches can also be applied to other potential reactions of the carboxamide group, such as hydrolysis or reduction, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. rsc.orgnih.govresearchgate.net
Chemical Reactivity and Transformations
Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System
The biphenyl core of 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide presents multiple sites for electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. Biphenyl itself typically undergoes EAS reactions characteristic of benzene (B151609), though it is generally more reactive. rsc.orgrsc.org The substituents on the target molecule—two methyl groups and a carboxamide group—exert significant influence over the position of further substitution.
Analysis of Directing Effects:
Ring A (4,5-Dimethyl-2-carboxamide substituted): This ring is heavily substituted. The two methyl groups at positions 4 and 5 are activating, ortho-, para-directing groups. The carboxamide group at position 2 is a deactivating, meta-directing group. The strong ortho-directing influence of the methyl groups and the meta-directing effect of the carboxamide would likely steer incoming electrophiles to the remaining open positions, C3 and C6. However, steric hindrance from the adjacent carboxamide and the other phenyl ring may complicate substitution at C3.
Ring B (unsubstituted): This ring is activated by the substituted phenyl ring (Ring A) to which it is attached. The entire substituted ring acts as an ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the 2'-, 4'-, and 6'-positions. The 4'-position (para) is typically favored due to reduced steric hindrance compared to the ortho positions (2' and 6').
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. rsc.org For this compound, it is predicted that under typical EAS conditions, substitution will preferentially occur on the unsubstituted phenyl ring (Ring B), primarily at the 4'-position, due to the combined activating and directing effects of the substituted Ring A and favorable steric profile.
Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Position | Controlling Substituent Effects | Predicted Reactivity |
|---|---|---|---|
| Ring A (Substituted) | C3, C6 | Activating (4-Me, 5-Me), Deactivating (2-CONH2), Steric Hindrance | Less Favorable |
| Ring B (Unsubstituted) | C4' (para) | Activating (Ring A), Sterically Accessible | Most Favorable |
| Ring B (Unsubstituted) | C2', C6' (ortho) | Activating (Ring A), Sterically Hindered | Moderately Favorable |
Reactions of the Carboxamide Functional Group
The carboxamide moiety is a robust functional group, but it can undergo a variety of transformations under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (4,5-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid) and ammonia (B1221849). This reaction typically requires forcing conditions, such as prolonged heating with strong acids or bases, as aromatic amides are generally stable.
Amidation: The nitrogen of the primary amide can, in principle, be further acylated or alkylated. More relevant are intramolecular amidation reactions. For instance, N-aryl biphenyl carboxamides can undergo intramolecular C-H amidation to form phenanthridinones, a type of cyclization reaction discussed further in section 5.3. researchgate.net
N-Derivatization: The primary amide (-CONH₂) provides a site for derivatization. The hydrogen atoms on the nitrogen can be substituted through reactions like N-alkylation or N-acylation, although direct alkylation can be challenging. A common synthetic strategy involves coupling the corresponding carboxylic acid with a primary or secondary amine using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form N-substituted amides. omlc.org
O-Derivatization: While less common, the carbonyl oxygen can be derivatized. For example, reaction with dehydrating agents or specific halogenating agents can convert the amide to reactive intermediates like nitriles or imidoyl halides, which can then be used for further synthesis.
Reduction: The carboxamide group is resistant to many reducing agents but can be reduced to an amine under forcing conditions. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide to the corresponding primary amine (2-(aminomethyl)-4,5-dimethyl-1,1'-biphenyl). mdpi.com
Alternatively, the biphenyl system itself can be reduced under different conditions. The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol, can reduce one of the aromatic rings to a cyclohexa-1,4-diene. Studies on biphenyl-2-carboxamide have shown that this reaction can lead to reductive alkylation, where the ring is reduced and subsequently alkylated. acs.orgresearch-nexus.net
Oxidation: The oxidation of biphenyl-2-carboxamides often leads to intramolecular cyclization. For example, oxidation with persulphate can generate an amidyl radical, which then attacks the adjacent phenyl ring to yield phenanthridone. researchgate.net Depending on the reaction conditions and the specific radical intermediate, dibenzo[b,d]pyran-6-ones can also be formed as byproducts. researchgate.net
Cyclization and Rearrangement Reactions Involving the Compound
The ortho-disposed arrangement of the carboxamide group and the second phenyl ring in biphenyl-2-carboxamide derivatives makes them excellent precursors for intramolecular cyclization reactions to form fused heterocyclic systems.
Several reagents can induce such cyclizations:
Lead(IV) Acetate-Iodine: Treatment of N-methylbiphenyl-2-carboxamide with this reagent leads to the formation of spirocyclic intermediates, which can then be converted to N-methylphenanthridone. rsc.orgresearchgate.net
t-Butyl Hypochlorite-Iodine: This reagent system can also effect the cyclization of biphenyl-2-carboxamides to yield the corresponding phenanthridones. rsc.orgresearchgate.net
Persulphate Oxidation: As mentioned previously, this method proceeds via an amidyl radical to furnish phenanthridones. researchgate.net
Acid-Catalyzed Cyclization: While more commonly applied to biphenyl-2-carboxylate esters, strong acid catalysis can promote intramolecular electrophilic substitution (a Friedel-Crafts type acylation) to yield fluorenone derivatives. rsc.orgrsc.org A similar pathway for the carboxamide, likely requiring dehydration to a nitrile intermediate, could be envisioned under harsh conditions.
For this compound, these cyclization reactions would result in a dimethyl-substituted phenanthridone skeleton. The electronic effects of the methyl groups (electron-donating) on Ring A would likely have a minimal impact on the cyclization onto Ring B.
Photochemical Behavior of the Biphenyl Carboxamide Core
The photochemical reactivity of this compound is determined by the chromophores present: the biphenyl system and the aromatic amide group.
Biphenyl Core: The biphenyl moiety is known to undergo photochemical reactions. Upon UV irradiation, biphenyls can form radical cations, which may then undergo further reactions like hydrolysis to yield hydroxybiphenyls. wikipedia.orgresearchgate.net In the presence of an oxidizing agent, photocyclization of biphenyls can occur to form phenanthrenes, although this is more efficient for stilbene-type precursors. rsc.org
Aromatic Amide Group: Aromatic amides can participate in the photo-Fries rearrangement . researchgate.net This reaction typically involves the homolytic cleavage of the amide C-N bond upon absorption of UV light. The resulting radical pair (an acyl radical and an anilino-type radical) can then recombine within the solvent cage to form ortho- and para-amino ketones. researchgate.net For this compound, this would involve cleavage of the bond between the carbonyl carbon and the phenyl ring, followed by migration of the -CONH₂ group to the ortho or para positions of the other ring. However, yields for the photo-Fries rearrangement of amides can be low, and other reaction pathways are possible.
Given the structure of this compound, an intramolecular photocyclization is also a plausible pathway. This could involve the formation of a new bond between the two phenyl rings, potentially leading to a phenanthridone derivative, analogous to the oxidative cyclizations mentioned earlier but driven by photochemical energy.
Interactive Table: Summary of Potential Reactions
| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference Section |
|---|---|---|---|
| Electrophilic Substitution | E.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | 4'-Substituted biphenyl derivative | 5.1 |
| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid | 5.2.1 |
| Amide Reduction | LiAlH₄ | 2-(aminomethyl)-4,5-dimethyl-1,1'-biphenyl | 5.2.3 |
| Birch Reduction | Na or Li, NH₃ (l), ROH | Reduced biphenyl system (dihydrobiphenyl) | 5.2.3 |
| Oxidative Cyclization | Persulphate, Lead(IV) Acetate-Iodine | Dimethyl-phenanthridone | 5.3 |
| Photo-Fries Rearrangement | UV light | Amino ketone derivatives | 5.4 |
Reactivity as a Ligand in Coordination Chemistry (non-biological focus)
Extensive searches of the scientific literature and chemical databases have revealed no specific studies or documented findings on the reactivity of this compound as a ligand in coordination chemistry. There are no published reports detailing its synthesis for the purpose of forming metal complexes, nor are there any characterizations of such complexes.
While the broader class of biphenyl and carboxamide-containing molecules are known to act as ligands, the specific coordination behavior of this compound has not been investigated. The carboxamide functional group (-CONH₂) presents potential donor sites through the carbonyl oxygen and the amide nitrogen. The biphenyl backbone, with its specific dimethyl substitution pattern, would be expected to introduce particular steric and electronic effects, influencing how the ligand might coordinate to a metal center. However, without experimental data, any discussion of its potential coordination modes, the stability of its complexes, or its reactivity profile remains speculative.
Due to the absence of research in this specific area, no data tables containing detailed findings, such as coordination numbers, bond lengths, bond angles, or spectroscopic data for metal complexes of this ligand, can be provided.
Advanced Applications in Chemical Science Excluding Biological/pharmaceuticals
As a Synthetic Building Block for Complex Chemical Architectures
The structural rigidity and defined stereochemistry of the biphenyl (B1667301) backbone make 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide a valuable precursor for the synthesis of more complex, polycyclic aromatic compounds. The carboxamide functional group, in particular, serves as a versatile handle for intramolecular cyclization reactions.
One of the most notable applications in this context is the synthesis of phenanthridinones. Phenanthridinone and its derivatives are an important class of heterocyclic compounds. The synthesis of these structures can be achieved through intramolecular C-H amidation of N-aryl biphenyl carboxamides. ntu.edu.tw General strategies involve the cyclization of 2-phenylbenzamides. nih.gov For instance, transition-metal-free methods using reagents like sodium persulfate can promote the decarboxylative cyclization of related biaryl-2-oxamic acids to form phenanthridinones. nih.gov Similarly, methods involving palladium catalysis or radical-mediated cyclizations of biphenyl carboxamide precursors are also prevalent. chemrxiv.orgresearchgate.net These synthetic routes underscore the utility of the biphenyl carboxamide core in constructing elaborate heterocyclic systems.
Role in Catalysis (e.g., as a Chiral Ligand Precursor, Organocatalyst Component)
Axially chiral biaryl compounds are the cornerstone of many highly effective ligands for asymmetric catalysis. nih.gov The substitution pattern on the biphenyl rings is crucial for creating a specific chiral environment around a metal center, thereby enabling high enantioselectivity in chemical reactions.
While this compound is not itself a ligand, it represents a key precursor for the synthesis of chiral phosphine (B1218219) ligands. Phosphine ligands are a pivotal class of compounds in coordination chemistry and catalysis due to their ability to stabilize and activate metal centers. prochemonline.comsigmaaldrich.com The carboxamide group can be chemically transformed into a phosphine group through a series of well-established synthetic steps, which may include reduction of the amide to an amine, followed by diazotization and substitution, or other functional group interconversions leading to a phosphine. The development of chiral phosphines is central to many enantioselective organic transformations. scholaris.ca The dimethyl substitution pattern on the biphenyl backbone of the parent molecule would impart specific steric and electronic properties to the resulting phosphine ligand, influencing the activity and selectivity of the metal catalyst it coordinates to. nih.govresearchgate.net
Supramolecular Chemistry and Crystal Engineering
The design and control of molecular assembly in the solid state is a fundamental goal of crystal engineering. The carboxamide group is an excellent functional group for this purpose due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
Design of Hydrogen-Bonded Networks
The primary amide group is known to form robust hydrogen-bonded dimers, typically in a centrosymmetric R²₂(8) motif. prochemonline.com This predictable interaction is a powerful tool for assembling molecules into higher-order structures. While the specific crystal structure of this compound is not detailed in the provided search results, extensive studies on analogous molecules provide deep insights into its likely behavior.
Below is a table summarizing the crystallographic data for the analogous compound N,N'-(4,5-Dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide). nih.gov
Self-Assembly Phenomena in Solution and Solid State
The principles that govern crystal packing also drive self-assembly in solution. The combination of directional hydrogen bonding from the carboxamide group and non-directional, but significant, π-π stacking interactions between the biphenyl rings can lead to the formation of well-defined aggregates in solution. The planarity and aromatic nature of the biphenyl system favor stacking, while the hydrogen bonds provide specificity and directionality to the assembly process. In the solid state, these interactions cooperate to form the crystalline lattice, as discussed in the previous section. The final supramolecular architecture is a result of the delicate balance between these attractive forces.
Molecular Recognition Properties
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The carboxamide group of this compound makes it an interesting candidate for molecular recognition studies. As it possesses both a hydrogen bond donor and acceptor site, it can form specific interactions with guest molecules that have complementary functionalities. For example, it could potentially recognize and bind to carboxylic acids, other amides, or molecules with suitable hydrogen bonding sites. The biphenyl backbone provides a rigid scaffold that can be further functionalized to create more complex host molecules with tailored binding cavities.
Applications in Materials Science (e.g., as a Component in Functional Polymers, Organic Electronics)
The unique combination of a rigid biphenyl core and a reactive/interactive carboxamide group makes this compound a promising monomer or building block for advanced functional materials.
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.comnih.gov The incorporation of non-coplanar biphenylene (B1199973) moieties and bulky side groups can enhance the solubility of these polymers without significantly compromising their thermal properties. sci-hub.ru By converting the carboxamide group of the title compound to an amine, a diamine monomer could be synthesized. This monomer, 2'-amino-4,5-dimethyl-[1,1'-biphenyl]-2-carboxamide, could then be polymerized with various dianhydrides or diacyl chlorides to produce novel polyimides and polyamides. ntu.edu.tw The dimethyl groups on the biphenyl unit would likely increase the solubility and processability of the resulting polymers. tandfonline.com
Furthermore, the biphenyl scaffold is a common feature in organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govdntb.gov.uakaust.edu.sa The electronic properties of these materials can be finely tuned through chemical modification. dntb.gov.ua Biphenyl-based enamines, for example, have been investigated as p-type semiconductors. nih.govresearchgate.net It is conceivable that derivatives of this compound could be synthesized to create novel organic electronic materials, where the biphenyl core contributes to charge transport and the functional groups are used to tune the energy levels and solid-state packing.
In-Depth Analysis of this compound Reveals Data Scarcity in Advanced Chemical Science Applications
Despite significant interest in the material science applications of biphenyl derivatives, a thorough investigation into the photophysical properties of this compound has revealed a notable absence of specific data in publicly accessible scientific literature and databases.
While the broader class of biphenyl compounds is known for its potential in advanced materials due to properties like luminescence and liquid crystallinity, detailed research findings specifically characterizing the photophysical performance of this compound remain elusive. This scarcity of information prevents a comprehensive discussion of its potential in non-biological and non-pharmaceutical advanced chemical science applications.
An extensive search for experimental and theoretical data on the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and luminescence lifetime, did not yield any specific results for this particular compound. The investigation included a review of scholarly articles, chemical databases, and patent literature.
In the broader context of biphenyl carboxamides and their derivatives, research indicates that the electronic properties, and therefore the photophysical behavior, are highly dependent on the specific substitution patterns on the biphenyl core and the nature of the carboxamide group. These structural modifications can influence the extent of π-conjugation, the energy levels of molecular orbitals, and the efficiency of light emission. However, without direct studies on this compound, any discussion of its specific photophysical characteristics would be purely speculative.
The absence of data precludes the creation of a data table summarizing key photophysical parameters, as no such parameters have been reported for this compound. Further experimental research is necessary to elucidate the photophysical properties of this compound and to assess its potential for applications in material science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes (for non-biological systems), or other advanced functional materials.
Future Research Directions and Unanswered Questions
Development of Green and Sustainable Synthetic Routes
The chemical industry is increasingly prioritizing environmentally benign methodologies. Future research into the synthesis of 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide should focus on the development of green and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A primary area of investigation will be the application of modern cross-coupling techniques for the formation of the biphenyl (B1667301) core. While traditional methods often rely on harsh reagents and produce significant waste, newer, more sustainable approaches are emerging. For instance, the Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, can be made more environmentally friendly by using water-soluble catalysts or employing greener solvent systems. researchgate.net The development of reusable, heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene oxide, also presents a promising avenue for sustainable biphenyl synthesis. researchgate.netnih.gov
Furthermore, the direct C-H activation of aromatic rings is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. ibm.comnih.govacs.orgnih.gov Research into palladium-catalyzed C-H activation of benzene (B151609) and its derivatives has shown promise for the direct synthesis of biphenyls. researchgate.net Future work should aim to adapt these methods for the regioselective synthesis of asymmetrically substituted biphenyls like the target molecule.
For the formation of the carboxamide bond, a shift away from traditional coupling reagents that generate stoichiometric byproducts is crucial. arxiv.org Biocatalysis, utilizing enzymes such as amide bond synthetases, offers a highly selective and environmentally friendly alternative that often proceeds under mild, aqueous conditions. rsc.orgacs.orgrsc.orgacs.org Additionally, the use of continuous flow chemistry can significantly improve the efficiency and safety of amide synthesis, allowing for precise control over reaction parameters and minimizing solvent usage. semanticscholar.orgjelsciences.comnih.govmedium.comresearchgate.net
| Synthetic Strategy | Green/Sustainable Aspect | Potential for this compound Synthesis |
| Suzuki-Miyaura Coupling | Use of water-soluble catalysts, green solvents (e.g., water, PEG). researchgate.net | High potential for forming the biphenyl bond with improved environmental profile. |
| Direct C-H Activation | High atom economy, avoids pre-functionalization. researchgate.netibm.comnih.govacs.orgnih.gov | A promising but challenging route requiring development of regioselective methods. |
| Biocatalytic Amidation | Use of enzymes, mild aqueous conditions, high selectivity. arxiv.orgrsc.orgacs.orgrsc.orgacs.org | A highly sustainable method for the final carboxamide bond formation. |
| Flow Chemistry | Improved efficiency, safety, and reduced solvent consumption. semanticscholar.orgjelsciences.comnih.govmedium.comresearchgate.net | Applicable to both the biphenyl formation and amidation steps for a more streamlined process. |
Exploration of Novel Chemical Transformations and Functionalizations
The inherent reactivity of the biphenyl and carboxamide moieties provides a rich platform for exploring novel chemical transformations and functionalizations. A key area for future research will be the selective C-H functionalization of the biphenyl core. This would allow for the introduction of new functional groups at specific positions, leading to the generation of a library of derivatives with potentially enhanced properties. Nitrile-directed remote C-H activation has been demonstrated for biaryl compounds, and similar strategies could be explored for the carboxamide group to direct functionalization to specific positions on the aromatic rings. nih.gov
The development of new catalytic systems will be crucial for achieving high selectivity in these transformations. For instance, iridium-catalyzed double C-H activation has been used for the cyclometalation of biphenyl, and similar approaches could lead to novel fused aromatic structures derived from this compound. acs.org
Advanced Characterization Techniques for Dynamic Processes
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the rotational barriers in biphenyl-type compounds. nih.govacs.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for rotation and gain insights into the conformational preferences of the molecule. Solid-state NMR, coupled with quantum chemical calculations, can provide detailed information about the conformation of biphenyl derivatives in the solid state. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, will play a crucial role in complementing experimental data. nih.govresearchgate.netekb.egnih.govtandfonline.com These methods can be used to model the conformational landscape of the molecule, calculate rotational energy barriers, and predict the influence of substituents on the dynamic behavior.
Integration of Machine Learning and AI in Design and Synthesis
The fields of machine learning and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound, these technologies can be applied to both the design of new derivatives and the optimization of synthetic routes.
Investigation into Unique Supramolecular Assemblies for Advanced Functions
The presence of both a hydrogen-bond-donating and -accepting carboxamide group, along with the π-rich biphenyl scaffold, makes this compound an excellent candidate for the construction of unique supramolecular assemblies.
Future research should explore the self-assembly of this molecule in different solvent systems and in the solid state. The interplay of hydrogen bonding between the amide groups and π-π stacking interactions between the biphenyl units could lead to the formation of well-defined nanostructures such as nanofibers, sheets, or gels. nih.govrsc.orgias.ac.inmdpi.comresearchgate.netacs.org The specific substitution pattern on the biphenyl rings will likely play a crucial role in directing the self-assembly process.
The functional properties of these supramolecular materials should also be investigated. For example, self-assembled monolayers of biphenyl derivatives have been used in various applications, including as negative resists in lithography and in the fabrication of carbon nanomembranes. oaepublish.com The self-assembly of biphenyl-peptide conjugates has been shown to form hydrogels with potential applications in tissue engineering. nih.govnih.govresearchgate.net By carefully designing the molecular structure, it may be possible to create functional materials with applications in areas such as sensing, catalysis, and drug delivery. rsc.orgnih.gov
Q & A
Q. Advanced
- Directing Groups : Ortho-methylthio or trimethylsilyl groups direct alkylation to the para position via transition metal catalysis (e.g., Cr or Pd) .
- Protecting Groups : Temporary protection of the carboxamide (e.g., as a tert-butyl ester) prevents undesired side reactions during alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich aromatic positions .
What are common impurities in synthesized this compound, and how are they detected?
Basic
Typical impurities include:
- Unreacted Intermediates : Detectable via HPLC retention time matching reference standards (e.g., biphenyl carboxylate derivatives) .
- Halogenated Byproducts : LC-MS identifies brominated impurities (e.g., 4'-(Bromomethyl)biphenyl-2-carboxylate) .
- Oxidative Degradation Products : Accelerated stability studies under heat/light monitor carboxamide hydrolysis to carboxylic acid .
How can the carboxamide group be functionalized without decomposition?
Q. Advanced
- Mild Alkylation Conditions : Use tert-butyl Grignard reagents with chromium catalysts to avoid cleavage of the carboxamide bond .
- Enzymatic Methods : Lipases or amidases selectively modify the carboxamide under aqueous, low-temperature conditions .
- Microwave-Assisted Synthesis : Shortens reaction time, reducing thermal degradation risks .
What role does this compound play in pharmacological studies?
Advanced
The biphenylcarboxamide scaffold is a key pharmacophore in vasopressin receptor antagonists (e.g., Conivaptan). Modifications to the dimethyl substituents influence binding affinity to V₁ₐ/V₂ receptors, which can be studied via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
